2,5-dichloro-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
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Description
2,5-dichloro-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H18Cl3FN4OS2 and its molecular weight is 495.84. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain . This suggests that the compound may exert its effects by modulating the activity of key enzymes or receptors.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that this compound affects multiple pathways . For instance, it may influence pathways related to inflammation, pain, microbial infection, and tumor growth, among others.
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability
Result of Action
Given the diverse biological activities of thiazole derivatives, it is likely that this compound induces a variety of effects at the molecular and cellular levels . These may include modulation of enzyme activity, alteration of receptor signaling, and changes in cellular processes such as inflammation, pain response, microbial defense, and tumor growth.
Properties
IUPAC Name |
2,5-dichloro-N-[2-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2FN4OS2.ClH/c19-14-10-11(16(20)28-14)17(26)22-4-5-24-6-8-25(9-7-24)18-23-15-12(21)2-1-3-13(15)27-18;/h1-3,10H,4-9H2,(H,22,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHFDOQUXSJMDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=C(SC(=C2)Cl)Cl)C3=NC4=C(C=CC=C4S3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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